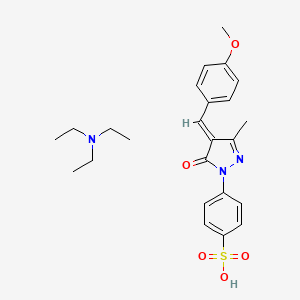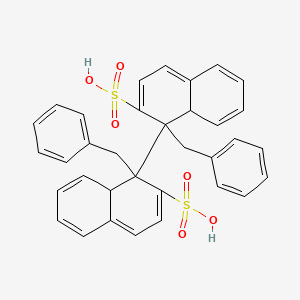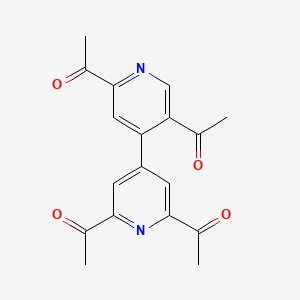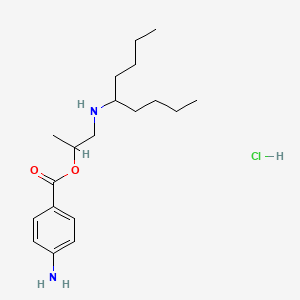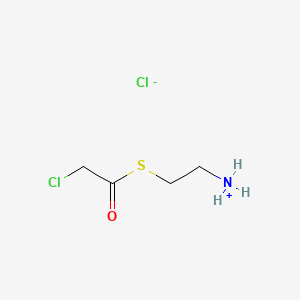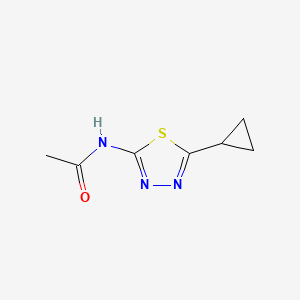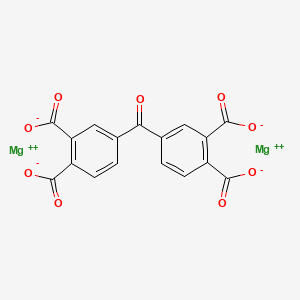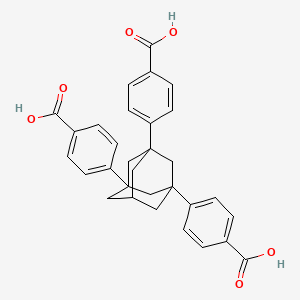
1,3,5-Tris(4-carboxyphenyl)adamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(4-carboxyphenyl)adamantane is a compound that belongs to the class of adamantane derivatives. It is characterized by its rigid, three-dimensional structure, which includes three carboxyphenyl groups attached to an adamantane core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Tris(4-carboxyphenyl)adamantane can be synthesized through a series of chemical reactions involving adamantane and carboxyphenyl precursors. One common method involves the reaction of 1,3,5-tris(4-bromophenyl)adamantane with a carboxylating agent under specific conditions to introduce the carboxylic acid groups . The reaction typically requires a catalyst and controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance production efficiency and reduce costs. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris(4-carboxyphenyl)adamantane undergoes various chemical reactions, including:
Oxidation: The carboxyphenyl groups can be oxidized to form corresponding carboxylates.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions include carboxylates, alcohols, aldehydes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3,5-Tris(4-carboxyphenyl)adamantane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(4-carboxyphenyl)adamantane involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it binds to DNA through groove binding, causing the DNA helix to unwind and leading to cell death. This interaction is driven by electrostatic and non-electrostatic forces, as well as molecular docking and dynamics . In materials science, its rigid structure and multiple carboxylic acid groups enable the formation of stable hydrogen-bonded networks, contributing to its unique properties .
Comparaison Avec Des Composés Similaires
1,3,5-Tris(4-carboxyphenyl)adamantane can be compared with other similar compounds, such as:
1,3,5-Tris(4-carboxyphenyl)benzene: Both compounds have similar structural motifs and are used in the synthesis of HOFs and MOFs.
Trimesic acid (1,3,5-benzenetricarboxylic acid): This compound also forms hydrogen-bonded networks but lacks the three-dimensional adamantane core, resulting in different structural and functional properties.
1,3,5-Tris(4-aminophenyl)benzene: This compound has amino groups instead of carboxylic acid groups, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C31H28O6 |
|---|---|
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
4-[3,5-bis(4-carboxyphenyl)-1-adamantyl]benzoic acid |
InChI |
InChI=1S/C31H28O6/c32-26(33)20-1-7-23(8-2-20)29-13-19-14-30(16-29,24-9-3-21(4-10-24)27(34)35)18-31(15-19,17-29)25-11-5-22(6-12-25)28(36)37/h1-12,19H,13-18H2,(H,32,33)(H,34,35)(H,36,37) |
Clé InChI |
GCMMUZOOIURDCF-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride](/img/structure/B13780102.png)
